3-(1-Bromoethyl)-2-methylpyridine
Description
Significance of Substituted Pyridines in Contemporary Organic Synthesis
Substituted pyridines are a class of organic compounds that play a crucial role in modern organic synthesis. wisdomlib.org These compounds, which are derivatives of pyridine (B92270), feature one or more hydrogen atoms on the pyridine ring replaced by other functional groups. wisdomlib.org Their importance stems from their versatile chemical properties, which make them valuable building blocks and catalysts in a wide array of chemical reactions. numberanalytics.com The nitrogen atom in the pyridine ring imparts unique electronic characteristics, influencing the reactivity and physical properties of the molecule. numberanalytics.com
The applications of substituted pyridines are extensive, particularly in the pharmaceutical and agrochemical industries. numberanalytics.com Many drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate a pyridine ring in their structure. numberanalytics.com Similarly, in agriculture, pyridine derivatives are utilized as active ingredients in insecticides, herbicides, and fungicides. numberanalytics.com The ability to introduce various substituents onto the pyridine core allows chemists to fine-tune the biological activity and physical properties of these molecules, making them indispensable tools in the development of new and effective products. acs.org
Overview of Halogenated Alkyl-Pyridine Scaffolds in Chemical Research
Halogenated alkyl-pyridines are a specific subclass of substituted pyridines that have garnered significant attention in chemical research. These compounds feature a halogen atom and an alkyl group attached to the pyridine ring. The presence of a halogen atom, such as bromine, chlorine, or iodine, introduces a reactive handle for further chemical transformations. researchgate.net This reactivity is primarily due to the polarized carbon-halogen bond, which allows for a variety of cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions. researchgate.net
Strategic Positioning of 3-(1-Bromoethyl)-2-methylpyridine as a Research Target
Among the vast landscape of halogenated alkyl-pyridines, this compound stands out as a compound of particular interest for several strategic reasons. Its structure, featuring a bromoethyl group at the 3-position and a methyl group at the 2-position of the pyridine ring, presents a unique combination of reactive sites. The bromine atom on the ethyl side chain offers a primary site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
The proximity of the methyl group at the 2-position can exert steric and electronic effects on the reactivity of both the pyridine ring and the bromoethyl side chain. This substitution pattern can influence the conformational preferences of the molecule and potentially direct the stereochemical outcome of reactions at the chiral center of the bromoethyl group. The strategic placement of these functional groups makes this compound a valuable building block for the synthesis of complex, polysubstituted pyridine derivatives that are otherwise difficult to access.
Research Scope and Objectives for the Comprehensive Study of the Compound
A comprehensive study of this compound would aim to fully elucidate its chemical properties and explore its synthetic potential. The primary objectives of such research would include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its physical and spectroscopic properties.
Reactivity Studies: Investigating the reactivity of the bromoethyl side chain in various nucleophilic substitution reactions and exploring the influence of the methyl group on these transformations.
Cross-Coupling Reactions: Examining the utility of the pyridine ring in palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Application in Target-Oriented Synthesis: Demonstrating the utility of this compound as a key intermediate in the synthesis of biologically active molecules or functional materials.
By achieving these objectives, a comprehensive understanding of this versatile building block can be established, paving the way for its broader application in organic synthesis and drug discovery.
Chemical Compound Information
| Compound Name |
| This compound |
| 2-chloro-3-nitropyridine |
| 3-Bromo-2-methylpyridine (B185296) |
| 5-Bromo-2-methylpyridine |
| 2-methyl-3-aminopyridine |
| 4-methyl-3-aminopyridine |
| 4-methyl-3-bromopyridine |
| 2-methyl-4-aminopyridine |
| 4-Methyl-3-nitropyridine |
| 2-Amino-3-bromopyridine |
| 3-Bromo-2-pyridinamine |
| 2-bromo-6-hydroxymethylpyridine |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide |
| 5-bromo-2-methylpyridin-3-amine |
| 3-(2-Bromoethyl)pyridine hydrochloride |
| 3-(2-BROMOETHYL) PYRIDINE |
| 3-BROMO-1-METHYLPYRIDIN-2(1H)-ONE |
| 2-Bromo-3-methylpyridine (B184072) |
| 3-ETHYL-4-METHYLPYRIDINE |
| 2-Bromo-6-methylpyridine (B113505) |
| 3-methylpyridine |
| 2-methylpyridine (B31789) |
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1346532-90-8 bldpharm.com |
| Molecular Formula | C8H10BrN |
| Molecular Weight | 200.08 g/mol bldpharm.com |
| MDL Number | MFCD28135010 bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
3-(1-bromoethyl)-2-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-6(9)8-4-3-5-10-7(8)2/h3-6H,1-2H3 |
InChI Key |
FHVKHDNAVPLEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Bromoethyl 2 Methylpyridine and Analogous Structures
Direct Halogenation Strategies for Alkyl Side Chains on Pyridine (B92270) Nuclei
Direct halogenation focuses on modifying a pre-existing alkyl group on the pyridine nucleus. This approach is often favored for its atom economy and straightforward reaction pathways.
Radical Bromination Approaches to α-Brominated Alkylpyridines
Radical bromination is a primary method for introducing a bromine atom at the benzylic-like α-position of an alkyl side chain on a pyridine ring. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions like addition to the pyridine ring. cdnsciencepub.commasterorganicchemistry.com
The reaction, often called the Wohl-Ziegler reaction, is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBPO), or by UV irradiation. wikipedia.org The process proceeds via a free-radical chain mechanism. byjus.com The initiator generates a radical, which then abstracts a hydrogen atom from the α-position of the alkylpyridine side chain. This position is favored due to the resonance stabilization of the resulting pyridylalkyl radical. This radical then reacts with NBS to form the α-brominated product and a succinimidyl radical, which continues the chain.
The reactivity of alkylpyridines towards NBS-mediated bromination is influenced by the position of the alkyl group on the pyridine ring. Studies have shown the order of reactivity for methylpyridines to be 4-methyl > 2-methyl > 3-methyl. cdnsciencepub.com Despite the lower reactivity of the 3-position, successful bromination can be achieved. For instance, the reaction of 4-ethylpyridine (B106801) with a 1:1 molar ratio of NBS yields 4-(1-bromoethyl)pyridine (B2678753) as the major product. cdnsciencepub.com A closely related synthesis involves reacting 2-bromo-3-methylpyridine (B184072) with NBS and DBPO in carbon tetrachloride to produce 2-bromo-3-(bromomethyl)pyridine (B1279060) in a 39% yield. These examples demonstrate the viability of radical bromination for preparing the target compound from a 2-methyl-3-ethylpyridine precursor.
| Substrate | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|
| 4-Ethylpyridine | N-Bromosuccinimide (NBS) (1:1 molar ratio) | Not Specified | 4-(1-Bromoethyl)pyridine | cdnsciencepub.com |
| 4-Methylpyridine | NBS, Benzoyl Peroxide | Carbon Tetrachloride | 4-(Bromomethyl)pyridine | cdnsciencepub.com |
| 2-Bromo-3-methylpyridine | NBS, Dibenzoyl Peroxide (DBPO) | Carbon Tetrachloride | 2-Bromo-3-(bromomethyl)pyridine |
Functional Group Interconversion to Bromoethyl Moieties from Precursors
An alternative to direct bromination involves the conversion of other functional groups, already present at the desired position, into the bromoethyl moiety.
Alcohols can be effectively converted into their corresponding alkyl bromides using reagents like phosphorus tribromide (PBr₃). masterorganicchemistry.comwikipedia.org This method is particularly suitable for primary and secondary alcohols, such as the 1-(2-methylpyridin-3-yl)ethanol precursor required for the synthesis of 3-(1-bromoethyl)-2-methylpyridine. youtube.com
The reaction mechanism involves the activation of the alcohol's hydroxyl group. masterorganicchemistry.comyoutube.com The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated halophosphite ester, which is an excellent leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group in a classic Sₙ2 reaction. masterorganicchemistry.comyoutube.com This backside attack results in the formation of the alkyl bromide with an inversion of stereochemistry if the carbon is chiral. wikipedia.orglibretexts.org A significant advantage of using PBr₃ over hydrobromic acid is that it avoids the acidic conditions that can lead to carbocation rearrangements. masterorganicchemistry.comlibretexts.org
The Hunsdiecker reaction and its modifications provide a pathway to convert carboxylic acids into alkyl bromides that are one carbon shorter. alfa-chemistry.comacs.orgnih.gov The classic Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with bromine. alfa-chemistry.comnih.gov For a related system, this would entail starting with a precursor such as 2-(2-methylpyridin-3-yl)propanoic acid.
The mechanism is believed to proceed through radical intermediates. alfa-chemistry.com The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. This intermediate undergoes homolytic cleavage of the weak oxygen-bromine bond, followed by decarboxylation to yield an alkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or reacts with a bromine radical to form the final alkyl bromide product. alfa-chemistry.com The reaction is generally effective for primary and secondary aliphatic acids, with yields for primary alkyl bromides ranging from 60-90%. acs.orgnih.gov Modified procedures, such as using mercuric or thallium salts or reacting the free carboxylic acid with reagents like iodosobenzene (B1197198) diacetate and bromine, have also been developed. alfa-chemistry.comresearchgate.net
Regioselective Functionalization of the Pyridine Ring for Precursor Synthesis
The synthesis of the appropriately substituted precursor, such as 2-methyl-3-ethylpyridine, is a crucial first step. This requires methods for the controlled and regioselective introduction of alkyl groups onto the pyridine ring.
Regioselective α-Methylation of Pyridine Derivatives
Achieving regioselective alkylation, particularly methylation at the C2 (α) position of the pyridine ring, presents a significant synthetic challenge due to the electronic nature of the heterocycle, which can lead to mixtures of isomers. mdpi.comnih.gov
Several strategies have been explored to overcome this. Early methods involving the generation of methyl radicals often lack regioselective control and are not synthetically useful. mdpi.com While some vapor-phase reactions over specialized catalysts can produce 2-methylpyridines, they frequently result in a mixture of 2-, 3-, and polysubstituted products. mdpi.com
More contemporary and effective methods offer greater control. One approach involves the use of a blocking group, derived from inexpensive maleic acid, to deactivate the C4 position. This allows for a Minisci-type decarboxylative alkylation to proceed with high regioselectivity at the C4 position, which, while not direct α-methylation, demonstrates a strategy for controlled functionalization. nih.gov
A more direct route to regiodivergent alkylation utilizes different alkyllithium reagents. acs.org It has been demonstrated that by switching between methyllithium (B1224462) and sec-butyllithium (B1581126) as an activator for 1,1-diborylalkanes, one can selectively functionalize either the C4 or C2 position of the pyridine ring, respectively. acs.org The hypothesis is that the aggregation state of the organolithium reagent influences the regioselectivity, with tetrameric clusters of methyllithium favoring C4 attack and the less aggregated sec-butyllithium favoring C2 attack. acs.org Such methods provide a promising pathway for the controlled synthesis of 2-methylated pyridine precursors required for producing compounds like this compound.
Introduction of the 3-Substituent via Pyridine Annulation or Functionalization
Pyridine annulation strategies often involve the condensation of various acyclic precursors. For instance, a [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones provides a practical route to substituted pyridines. nih.gov This method has been successfully applied on a large scale for the synthesis of precursors to important pharmaceutical agents. nih.gov Another approach involves the metal-free [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides, which proceeds under mild conditions with broad substrate tolerance. mdpi.com The mechanism is thought to involve a Kornblum–De La Mare rearrangement followed by an SNV-type C-Cl bond cleavage and intramolecular cyclization/condensation. mdpi.com
Functionalization of a pre-existing pyridine ring at the 3-position can be more challenging due to the electronic nature of the ring. However, methods such as C-H activation have emerged as powerful tools. For example, the use of pyridyne intermediates, specifically 3,4-pyridynes, allows for the introduction of substituents at the 3- and 4-positions. nih.gov The regioselectivity of these reactions can be controlled by strategically placed directing groups, which distort the aryne intermediate and favor nucleophilic attack at a specific carbon. nih.gov
Advanced Synthetic Techniques and Optimization
To meet the demands for efficiency, scalability, and stereochemical purity, advanced synthetic techniques have been developed and optimized for the synthesis of pyridine derivatives.
Continuous Flow Synthesis for Enhanced Efficiency and Scalability
Continuous flow chemistry offers significant advantages over traditional batch processes, including improved control over reaction parameters, enhanced safety, and greater scalability. nih.govescholarship.org These systems allow for reagents to be continuously pumped through a reactor, often a packed column containing a catalyst or reagent, leading to a steady-state production of the desired product. nih.govnih.gov This technique can significantly reduce reaction times and facilitate purification, making it a greener and more efficient approach. nih.gov For instance, the synthesis of pyridinium (B92312) salts has been demonstrated in a flow system using microwave assistance, achieving high yields and production rates. nih.gov The application of Bayesian optimization in conjunction with flow chemistry can further accelerate the optimization of reaction conditions. nih.gov While direct examples for this compound are not prevalent, the flow synthesis of 2-methylpyridines via α-methylation of pyridines has been reported, highlighting the potential of this technology for producing substituted pyridines. nih.gov
| Parameter | Batch Synthesis | Continuous Flow Synthesis | References |
| Reaction Time | Often long (hours to days) | Significantly shorter (minutes) | nih.govnih.gov |
| Scalability | Limited by vessel size | Readily scalable by extending run time | nih.govescholarship.org |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing | nih.govescholarship.org |
| Safety | Potential for thermal runaway in large batches | Smaller reaction volumes at any given time enhance safety | nih.gov |
Table 1: Comparison of Batch and Continuous Flow Synthesis for Pyridine Derivatives
Stereoselective Synthesis of Chiral 1-Bromoethyl Pyridines
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. The creation of the chiral center in 1-bromoethyl pyridines requires precise control over the stereochemistry of the reaction.
Catalytic asymmetric synthesis provides an elegant and efficient way to produce enantiomerically enriched compounds. This often involves the use of a chiral catalyst that interacts with the substrate to favor the formation of one enantiomer over the other. The development of chiral pyridine-derived ligands has been a significant area of research for asymmetric catalysis. acs.orgacs.org These ligands can be used in a variety of metal-catalyzed reactions, including C-H borylation and reductive additions, to achieve high levels of enantioselectivity. acs.orgacs.org For example, copper-catalyzed enantioselective alkylation of alkenyl pyridines using a chiral diphosphine ligand has been reported to produce a wide range of alkylated chiral pyridines with high enantioselectivity. researchgate.net Another approach involves the use of planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) as nucleophilic catalysts for processes like the acylation of alcohols. scispace.com
| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | References |
| Copper-chiral diphosphine | Alkylation of alkenyl pyridines | Up to 95% | researchgate.net |
| Iridium-chiral N,B-bidentate ligand | C-H borylation | Up to 96% | acs.org |
| Planar-chiral DMAP derivatives | Acylation of alcohols | Varies with substrate | scispace.com |
Table 2: Examples of Catalytic Asymmetric Induction in Pyridine Derivatization
Reactivity Profiles and Transformation Pathways of 3 1 Bromoethyl 2 Methylpyridine
Nucleophilic Substitution Reactions at the 1-Bromoethyl Group
The presence of a bromine atom on the ethyl side chain of 3-(1-bromoethyl)-2-methylpyridine renders the benzylic-like carbon atom susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a wide array of functional groups.
Transformations with Diverse Nucleophiles (e.g., Nitrogen, Sulfur, Oxygen)
The bromoethyl group in this compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. This allows for the formation of new carbon-heteroatom bonds, leading to a diverse range of derivatives.
Nitrogen Nucleophiles: Reactions with nitrogen-based nucleophiles, such as amines, are a common transformation pathway. For instance, the bromine atom can be displaced by primary or secondary amines to yield the corresponding N-substituted aminoethylpyridines. A related compound, 3-(1-bromoethyl)pyridin-2-amine, is known to undergo substitution reactions where the bromine atom is replaced by various nucleophiles, including amines. smolecule.com The reaction of 3-bromo-4-(2-bromophenyl)pyridine with 1,5-diaminopyridine or benzidine, while involving a different starting material, demonstrates the utility of amination reactions on brominated pyridine (B92270) systems. researchgate.net Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for forming C-N bonds, as demonstrated in the reaction of 2-bromo-6-methylpyridine (B113505) with cyclohexane-1,2-diamine. chemspider.com
Sulfur Nucleophiles: Sulfur-containing nucleophiles, such as thiols and thiolate anions, can also displace the bromide to form thioethers. For example, 3-bromopyridine-2-thiol (B151201) undergoes substitution reactions where the bromine atom can be replaced by thiols. The reaction of 3-bromo-1-phenyl-propynone with thiols, which proceeds via a rapid substitution of the bromide followed by a thiol-yne click reaction, highlights the high reactivity of bromo-alkynyl compounds towards sulfur nucleophiles, a reactivity that can be conceptually extended to the bromoethyl group. nih.gov
Oxygen Nucleophiles: Oxygen-based nucleophiles, including alkoxides and phenoxides, can react with this compound to form the corresponding ethers. Similar to other nucleophiles, the reaction proceeds via the displacement of the bromide ion. The reactivity of the bromoethyl group towards alkoxides is a standard transformation for alkyl halides.
The table below summarizes the types of products that can be expected from the reaction of this compound with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Type |
| Nitrogen | Ammonia (NH₃), Primary Amines (RNH₂), Secondary Amines (R₂NH) | Primary, Secondary, or Tertiary Amines |
| Sulfur | Thiols (RSH), Thiolate anions (RS⁻) | Thioethers (Sulfides) |
| Oxygen | Alkoxides (RO⁻), Phenoxides (ArO⁻) | Ethers |
Formation and Reactivity of Pyridinium (B92312) Salts from the Alkyl Halide
The nitrogen atom of the pyridine ring in this compound can act as a nucleophile, leading to the formation of pyridinium salts through reaction with alkylating agents. Conversely, the bromoethyl group can react with other pyridine molecules to form pyridinium salts. This quaternization reaction is a fundamental process in pyridine chemistry. rsc.org
The synthesis of pyridinium salts is often achieved by the Menschutkin reaction, which involves the SN2 reaction of a pyridine derivative with an organic halide. researchgate.net For example, 4-picoline reacts with (3-bromopropoxy)benzene (B1583762) to form 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. nih.gov Similarly, this compound can react with other pyridines or tertiary amines to form the corresponding quaternary pyridinium salts.
A structurally related compound, rac-1-(2-aminocarbonyl-2-bromoethyl)pyridinium bromide, has been synthesized by refluxing pyridine with 2,3-dibromopropionic acid amide in acetonitrile. researchgate.net This demonstrates the feasibility of forming pyridinium salts from bromo-substituted alkyl amides.
Once formed, these pyridinium salts exhibit their own unique reactivity. The pyridinium ring can activate adjacent positions for nucleophilic attack. For instance, 1-methyl-2,6-dibromopyridinium salts react with dilute alkali to yield 1-methyl-6-bromo-2-pyridone, demonstrating the reactivity of the pyridinium salt towards nucleophiles. researchgate.net The synthesis of cyclic 3-alkyl pyridinium alkaloids also highlights the importance of pyridinium salt formation in the synthesis of complex natural products. mdpi.com
Reactions Involving the Pyridine Heterocycle
Beyond the reactivity of the bromoethyl group, the pyridine ring itself can participate in a variety of chemical transformations, including electrophilic substitution, oxidation, and reduction.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When EAS does occur, it predominantly takes place at the 3- and 5-positions. quora.com
In the case of this compound, the existing substituents will influence the position of further electrophilic substitution. The methyl group at the 2-position is an activating group, while the bromoethyl group at the 3-position is a deactivating group. The synthesis of 3-bromo-2-methylpyridine (B185296) itself can be achieved through the electrophilic bromination of 2-methylpyridine (B31789) using bromine and aluminum chloride, which directs the bromine to the 3-position. chemicalbook.com Further electrophilic substitution on this compound would likely occur at the 5-position, which is meta to the deactivating bromoethyl group and para to the activating methyl group.
Oxidative Transformations of the Pyridine Nitrogen and Alkyl Side Chains
The pyridine nitrogen and the alkyl side chains of this compound can undergo oxidative transformations under appropriate conditions.
Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is often carried out using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like phosphotungstic acid. tamu.edu The formation of the N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.
Oxidation of Alkyl Side Chains: The methyl and ethyl side chains are susceptible to oxidation, particularly at the benzylic-like positions. The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. The oxidation of various methylpyridines to their corresponding pyridine carboxylic acids has been well-documented. bme.huacs.org The ethyl group, having a benzylic-like hydrogen, can also be oxidized. Depending on the reaction conditions, this could lead to the formation of a ketone or cleavage of the C-C bond to yield a carboxylic acid at the 3-position.
The table below summarizes potential oxidative transformations of this compound.
| Reaction Type | Reagent | Potential Product(s) |
| N-Oxidation | Hydrogen Peroxide, Phosphotungstic Acid | This compound N-oxide |
| Side-Chain Oxidation | Potassium Permanganate, Argentous Oxide | 3-(1-Bromoethyl)picolinic acid, 2-Methylnicotinic acid derivatives |
Reductive Transformations, Including Pyridine Ring Hydrogenation to Piperidines
The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. This transformation is a common method for the synthesis of saturated nitrogen heterocycles. Various catalysts, including palladium on carbon (Pd/C), platinum-based catalysts, and rhodium on carbon, are effective for this reduction. mdpi.com The hydrogenation typically requires high pressure and temperature.
The hydrogenation of pyridine to piperidine is a stepwise process, and the reaction conditions can be tuned to achieve partial or full reduction of the ring. quora.com For this compound, hydrogenation would yield 3-(1-bromoethyl)-2-methylpiperidine. It is important to consider that under certain catalytic hydrogenation conditions, the carbon-bromine bond may also undergo hydrogenolysis, leading to the formation of 3-ethyl-2-methylpiperidine. The choice of catalyst and reaction conditions is therefore crucial to control the selectivity of the reduction. For example, iridium(III)-catalyzed ionic hydrogenation has been shown to be a robust and selective method for the reduction of pyridines to piperidines, tolerating sensitive functional groups like bromo substituents. google.com
Organometallic Reactivity and Cross-Coupling Methodologies
The carbon-bromine bond in this compound is susceptible to the formation of organometallic reagents and can participate in various cross-coupling reactions. These transformations are fundamental in creating new carbon-carbon and carbon-heteroatom bonds.
Reactions with Grignard Reagents and Organolithium Compounds
Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles and strong bases. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction of an alkyl halide like this compound with magnesium metal in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would lead to the formation of a Grignard reagent. libretexts.orglibretexts.org Similarly, reaction with lithium metal can produce an organolithium compound. libretexts.orglibretexts.org These reagents are characterized by a carbon-metal bond that polarizes the carbon atom, rendering it nucleophilic. libretexts.orglibretexts.org
The resulting pyridyl-substituted Grignard or organolithium reagent can then react with a range of electrophiles. For instance, they readily add to carbonyl compounds like aldehydes and ketones to yield alcohols after a subsequent acidic workup. masterorganicchemistry.comlibretexts.org The reaction with esters is also possible, typically involving the addition of two equivalents of the organometallic reagent to form a tertiary alcohol. masterorganicchemistry.com Furthermore, these highly reactive species can act as strong bases, deprotonating water and other protic solvents. libretexts.orglibretexts.org
Table 1: Reactions of Organometallic Derivatives of this compound
| Reagent | Electrophile | Product Type |
|---|---|---|
| Pyridyl-ethylmagnesium bromide | Aldehyde/Ketone | Secondary/Tertiary Alcohol |
| Pyridyl-ethyllithium | Ester | Tertiary Alcohol |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Iron-Catalyzed)
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. mdpi.comrsc.orgmdpi.com While palladium catalysts are widely used for reactions like the Suzuki-Miyaura coupling, there is growing interest in more abundant and cost-effective metals like iron. mdpi.comrsc.orgnih.gov
Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-C bonds, particularly with alkyl halides as coupling partners. researchgate.net Simple iron salts, such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃), can effectively catalyze the reaction between Grignard reagents and alkyl halides. nih.govacs.org These reactions often proceed under mild conditions and exhibit a high tolerance for various functional groups. researchgate.netacs.org For instance, iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents has been demonstrated to be highly efficient. nih.govasianpubs.org The mechanism is thought to involve the in situ formation of a low-valent iron species that undergoes oxidative addition with the alkyl halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product. nih.govrhhz.net A protocol for the iron-catalyzed cross-coupling of nonactivated secondary alkyl bromides with alkynyl Grignard reagents at room temperature has also been developed, expanding the utility of this methodology. nih.gov
Table 2: Examples of Iron-Catalyzed Cross-Coupling Reactions
| Alkyl Halide Substrate | Coupling Partner | Iron Catalyst | Additive/Ligand | Product Type |
|---|---|---|---|---|
| Secondary Alkyl Bromide | Alkynyl Grignard Reagent | Fe(acac)₃ | None | Substituted Alkyne nih.gov |
| Alkyl Halide | Aryl Grignard Reagent | FeCl₃ | TMEDA | Aryl-Alkyl Compound asianpubs.org |
Intramolecular Cyclization and Annulation Reactions
The reactive nature of the bromoethyl group in this compound makes it a valuable precursor for the synthesis of more complex molecular architectures through intramolecular reactions.
Formation of Fused Heterocyclic Systems
Fused heterocyclic systems are prevalent in medicinal chemistry and materials science. ias.ac.inbohrium.comresearchgate.net The synthesis of such structures often involves the intramolecular cyclization of a suitably functionalized precursor. ias.ac.in In the case of this compound, the bromoethyl moiety can act as an electrophile, while a nucleophilic group introduced elsewhere on the pyridine ring or on a pre-attached side chain can initiate cyclization.
For example, a series of furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been prepared starting from a pyridin-2(1H)-one derivative through selective O-alkylation with an α-bromoethylester followed by cyclization. nih.gov This strategy highlights how the bromoethyl group can be used to construct fused ring systems. The development of new synthetic strategies, including metal-catalyzed and photochemical methods, has expanded the toolbox for creating diverse fused pyridine heterocycles. researchgate.netrsc.org Brønsted acid-catalyzed carbocyclization cascades have also been employed to synthesize a variety of fused heterotricycles. nih.gov
Construction of Spiro Frameworks
Spirocycles, which contain two rings connected by a single common atom, are three-dimensional structures of increasing importance in drug discovery. nih.govacs.org The synthesis of spiro frameworks can be achieved through various strategies, including intramolecular cyclization. While direct examples involving this compound are not prevalent in the searched literature, the principles of spirocycle synthesis can be applied.
One common approach involves the intramolecular alkylation of a nucleophilic carbon positioned on a ring attached to the pyridine core. For instance, a derivative of this compound could be synthesized where the ethyl group is further functionalized with a nucleophilic precursor. Subsequent intramolecular reaction would lead to the formation of a spirocyclic system. The construction of spiro[indoline-3,2'-pyrrole] frameworks has been achieved via catalytic asymmetric 1,3-dipolar cycloadditions, showcasing a modern approach to spirocycle synthesis. nih.gov Additionally, the synthesis of dihydropyridine (B1217469) spirocycles has been reported through a semi-pinacol-driven dearomatization of pyridines, indicating that transformations of the pyridine ring itself can lead to spirocyclic structures. nih.govacs.org
Radical Reactions Involving the Bromoethyl Moiety
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. lumenlearning.comutdallas.edu This radical intermediate can then participate in a variety of transformations, offering an alternative reaction pathway to ionic processes.
Halogen-atom transfer (XAT) is a key method for generating carbon radicals from alkyl halides. chemrxiv.orgyoutube.com This can be initiated by radical initiators like AIBN (2,2'-azobis(isobutyronitrile)) in the presence of a radical mediator such as a trialkyltin hydride or a silyl (B83357) radical. libretexts.org Once formed, the radical on the ethyl group of the pyridine can undergo several reactions. One important application is in atom transfer radical cyclization (ATRC), where the radical adds to an unsaturated bond within the same molecule to form a new ring. youtube.comlibretexts.orgnih.gov This method is particularly useful for constructing complex cyclic and polycyclic systems. youtube.com The reactivity and stability of the radical intermediate are influenced by the substituents on the carbon atom. utdallas.edu The development of photocatalytic methods for generating radicals under mild conditions has further expanded the scope of these reactions. chemrxiv.orgnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diethyl ether |
| Tetrahydrofuran (THF) |
| Iron(III) chloride (FeCl₃) |
| Iron(III) acetylacetonate (Fe(acac)₃) |
| Furo[2,3-b]pyridine |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one |
| Pyridin-2(1H)-one |
| Spiro[indoline-3,2'-pyrrole] |
| 2,2'-Azobis(isobutyronitrile) (AIBN) |
Due to a lack of available scientific literature detailing the mechanistic elucidation of reactions specifically involving "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.
Extensive searches for experimental or computational studies on the reaction pathways, energy landscapes, intermediates, transition states, and stereochemical or solvent effects for this particular compound did not yield any specific research findings. Consequently, the creation of data tables and a detailed analysis as requested in the instructions cannot be fulfilled.
To provide an article on this subject without specific data would require speculation based on general principles of organic chemistry for analogous compounds. This would not meet the required standard of being "scientifically accurate" and based on "detailed research findings," and would necessitate introducing information outside the strict scope of the requested compound, which was explicitly forbidden.
Computational Chemistry Applications for 3 1 Bromoethyl 2 Methylpyridine
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of a molecule's characteristics at the atomic and electronic levels. nih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is often geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its conformation, by finding the minimum energy state. nih.govresearchgate.net This involves calculating bond lengths, bond angles, and dihedral angles. For similar pyridine (B92270) derivatives, studies have successfully used methods like B3LYP with basis sets such as 6-311G(d,p) to determine optimized structural parameters. jocpr.comresearchgate.netresearchgate.net However, specific optimized geometry data for 3-(1-Bromoethyl)-2-methylpyridine is not available.
Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, and Charge Distribution
Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. researchgate.net While the HOMO-LUMO gap for a related compound, 2-bromo-3-hydroxy-6-methylpyridine, has been calculated as approximately 5.395 eV, no such data exists for this compound. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, and intermolecular and intramolecular interactions by examining the delocalization of electron density between orbitals. nih.govscirp.org This analysis provides insights into the stability arising from these interactions, such as hyperconjugation and hydrogen bonding. nih.govnih.gov NBO analyses have been performed on various pyridine and coumarin (B35378) derivatives to understand their electronic structures and bonding, but not specifically on this compound. researchgate.netnih.govijnc.ir
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. jocpr.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. Studies on similar pyridine compounds have utilized MEP maps to identify their reactive centers. jocpr.comresearchgate.net
Fukui Function Analysis for Predicting Nucleophilic and Electrophilic Attack
The Fukui function is a more quantitative descriptor of local reactivity, derived from density functional theory. wikipedia.orgresearchgate.net It helps to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as the number of electrons changes. scm.combas.bg This analysis provides precise information on the chemical selectivity of different sites within the molecule, but has not been applied to this compound in published research. researchgate.net
Theoretical Prediction of Spectroscopic Data
Computational methods can also predict spectroscopic data, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. nih.gov These theoretical predictions are valuable for interpreting experimental spectra and assigning spectral bands to specific molecular vibrations or electronic transitions. researchgate.net While theoretical vibrational analyses have been conducted for compounds like 2,6-bis(bromo-methyl)pyridine, no such theoretical spectroscopic data has been reported for this compound. researchgate.net
Simulation of Vibrational Spectra (FT-IR, FT-Raman)
The vibrational modes of a molecule, which are fundamental to its identity, can be probed experimentally through Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. Computational chemistry, particularly through Density Functional Theory (DFT), allows for the accurate simulation of these spectra. rsc.org
Detailed Research Findings: Theoretical calculations of the vibrational spectra for pyridine derivatives are typically performed using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set often being the combination of choice. chemicalbook.combath.ac.uk This level of theory has been shown to provide excellent agreement between calculated and experimental vibrational frequencies after appropriate scaling. bath.ac.uk The process involves optimizing the molecular geometry to find the lowest energy conformation, followed by frequency calculations. These calculations yield the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. chemicalbook.com
The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations of the chemical bonds. chemicalbook.com For instance, in related pyridine compounds, N-H stretching vibrations are typically observed in the 3500–3000 cm⁻¹ region, while C-H in-plane bending modes appear between 1300–1000 cm⁻¹. researchgate.net
Interactive Data Table: Calculated Vibrational Frequencies for a Representative Pyridine Derivative
Below is a hypothetical table illustrating the kind of data that would be generated from a DFT calculation for this compound, based on findings for similar molecules. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Analogous Compound) | Assignment (PED) |
| 1 | 3080 | ~3075 | Aromatic C-H Stretch |
| 2 | 2985 | ~2980 | Aliphatic C-H Stretch |
| 3 | 1580 | ~1575 | C=C/C=N Ring Stretch |
| 4 | 1450 | ~1445 | CH₃ Asymmetric Bend |
| 5 | 1050 | ~1045 | C-Br Stretch |
| 6 | 820 | ~815 | C-H Out-of-plane Bend |
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a useful degree of accuracy.
Detailed Research Findings: The prediction of NMR chemical shifts is often carried out using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. The process involves optimizing the geometry of the molecule, typically with a functional like B3LYP and a suitable basis set, followed by the NMR calculation itself. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
While specific computational studies on the NMR spectra of this compound are lacking, experimental ¹H NMR data for the related compound 3-bromo-2-methylpyridine (B185296) is available. chemicalbook.com Online databases and prediction tools can also provide simulated NMR spectra. sciforum.net These tools often use a combination of empirical data and computational algorithms to estimate chemical shifts. sciforum.net For instance, a ¹H NMR spectrum of 2-bromo-3-methylpyridine (B184072) shows distinct signals for the aromatic protons and the methyl group protons. chemicalbook.com
Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Pyridine
This table presents experimental ¹H NMR data for 2-bromo-3-methylpyridine as an example of what would be compared with calculated values. chemicalbook.com
| Proton | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (2-bromo-3-methylpyridine) |
| H-4 | 7.18 | 7.17 |
| H-5 | 7.51 | 7.51 |
| H-6 | 8.18 | 8.18 |
| CH₃ | 2.40 | 2.37 |
Calculation of UV-Vis Electronic Absorption Spectra
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used computational method to simulate UV-Vis spectra. rsc.orgmdpi.com
Detailed Research Findings: The calculation of the electronic absorption spectrum using TD-DFT involves first optimizing the ground-state geometry of the molecule. chemicalbook.com Subsequently, the excitation energies and oscillator strengths for the electronic transitions are calculated. chemicalbook.com These calculations can predict the maximum absorption wavelengths (λmax) and provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions. rsc.org The choice of functional and basis set is crucial, with functionals like B3LYP and CAM-B3LYP often employed. chemicalbook.commdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can improve the accuracy of the predictions for spectra measured in solution. nih.gov
For pyridine derivatives, TD-DFT calculations have been shown to reproduce experimental UV/Vis spectra with reasonable accuracy, often with errors in λmax of only a few nanometers. mdpi.com While no specific UV-Vis studies for this compound are published, studies on similar molecules demonstrate that the main absorption bands are typically due to π→π* transitions within the pyridine ring. researchgate.net
Interactive Data Table: Calculated Electronic Transitions for a Hypothetical Pyridine Derivative
This table illustrates the type of information obtained from a TD-DFT calculation.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 275 | 0.02 | n → π |
| S₀ → S₂ | 250 | 0.15 | π → π |
| S₀ → S₃ | 210 | 0.45 | π → π* |
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and kinetics.
Theoretical Investigation of Transition States and Activation Barriers
For a reaction to occur, reactants must pass through a high-energy transition state. The identification and characterization of this transition state are central to understanding the reaction mechanism.
Detailed Research Findings: For this compound, a key reaction would be nucleophilic substitution at the carbon atom bearing the bromine atom. This could proceed through either an Sₙ1 or Sₙ2 mechanism. Computational methods can be used to locate the transition state structures for both pathways. This involves searching the potential energy surface for a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. bath.ac.uk
The activation barrier, which is the energy difference between the reactants and the transition state, can then be calculated. This barrier is a critical factor in determining the rate of the reaction. For Sₙ2 reactions, a single transition state is expected where the nucleophile attacks and the leaving group departs simultaneously. mdpi.com For Sₙ1 reactions, the formation of a carbocation intermediate is the rate-determining step, and the transition state for this step would be the focus of the investigation. nih.gov The stability of the potential carbocation intermediate, which would be a secondary carbocation adjacent to a pyridine ring, would be a key factor in determining the likelihood of an Sₙ1 pathway.
Reaction Energetics and Thermodynamic Feasibility
Detailed Research Findings: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG) between reactants and products. A negative ΔG indicates a spontaneous reaction. Computational chemistry allows for the calculation of the energies of all species involved in the reaction (reactants, intermediates, transition states, and products). researchgate.net
Advanced Applications and Future Research Directions of 3 1 Bromoethyl 2 Methylpyridine
Role as a Versatile Intermediate in Complex Molecule Synthesis
3-(1-Bromoethyl)-2-methylpyridine is a valuable building block in organic synthesis due to its reactive bromoethyl group attached to a pyridine (B92270) ring. This combination allows for a wide range of chemical transformations, making it a key intermediate in the creation of more complex molecules.
Precursor for Biologically Active Compounds and Pharmaceutical Scaffolds
The pyridine moiety is a common feature in many biologically active compounds and pharmaceuticals. The ability to introduce this structural motif through intermediates like this compound is of significant interest in medicinal chemistry. Its derivatives are investigated for a variety of therapeutic applications. For instance, pyridine-containing compounds have been explored for their potential as antimicrobial agents. nih.govsmolecule.com The development of new synthetic routes to create novel pyridine derivatives is an active area of research, with techniques like the Suzuki cross-coupling reaction being employed to build complex molecules from brominated pyridine precursors. mdpi.com
| Example Application | Therapeutic Area | Key Synthetic Strategy |
| Haliclocyclins | Antibacterial | Two-step synthesis from a common intermediate. nih.gov |
| Pyridine Derivatives | Anti-thrombolytic, Biofilm Inhibition | Suzuki cross-coupling reaction. mdpi.com |
| Triazolopyridines | Medicinal Chemistry | Cyclization reactions utilizing the bromoethyl group. smolecule.com |
Building Block for Macrocyclic Architectures and Supramolecular Assemblies
Macrocycles, large ring-like molecules, are of increasing interest in drug discovery and materials science. The geometry and reactive handles of this compound make it a suitable component for constructing these complex architectures. The bromoethyl group can participate in cyclization reactions to form the macrocyclic ring, while the pyridine unit can be a key part of the final structure, influencing its shape and properties. The synthesis of macrocyclic kinase inhibitors, for example, has been achieved through the cyclization of linear precursors, demonstrating the utility of such building blocks in creating molecules with high selectivity for biological targets. nih.govresearchgate.net Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, also utilizes pyridine-containing building blocks due to the coordinating ability of the nitrogen atom. mdpi.com
Utility in the Synthesis of Advanced Materials and Specialty Chemicals
Beyond pharmaceuticals, this compound and its derivatives have applications in materials science. The pyridine ring can be incorporated into polymers and other materials to impart specific properties. Pyridine-based ligands are crucial in coordination chemistry for creating metal complexes with catalytic or other functional properties. smolecule.com These materials can have applications in areas such as electronics and catalysis. The synthesis of specialty chemicals, including dyes and pesticides, also utilizes pyridine intermediates. chemicalbook.com
Strategies for Enhancing Selectivity and Atom Economy in Derivatization Reactions
A key goal in modern organic synthesis is to develop reactions that are highly selective and efficient, a concept known as atom economy. primescholars.com For a molecule like this compound with multiple reactive sites, achieving selectivity in derivatization reactions is crucial. Research focuses on developing catalytic systems and reaction conditions that allow for the modification of a specific part of the molecule without affecting other parts. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely used to form new carbon-carbon bonds at the site of the bromine atom with high selectivity. mdpi.com The development of new catalysts and ligands continues to improve the efficiency and selectivity of these transformations. acs.org
Atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a central principle of green chemistry. chemrxiv.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste, like substitution and elimination reactions. primescholars.com
Exploration of Unconventional Reactivity Patterns and Novel Transformations
Chemists are constantly exploring new ways to use existing molecules. For this compound, this includes investigating unconventional reactivity patterns that go beyond its expected behavior. This can lead to the discovery of novel chemical transformations and the development of new synthetic methods. For example, the typical reactivity of pyridines in nucleophilic aromatic substitution often favors the C4 position. acs.org However, by using sterically hindered reagents and specific solvents, C2-selectivity can be achieved. acs.org The exploration of metal-free annulation reactions and multi-component tandem reactions represents another frontier, offering new pathways to construct complex heterocyclic systems. mdpi.commdpi.com
Development of Green Chemistry Approaches for its Synthesis and Utilization
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis and use of this compound, this involves several strategies. One approach is to develop more environmentally friendly synthetic routes. Traditional methods for brominating pyridines can be harsh. chemicalbook.comgoogle.com Newer methods aim for milder conditions, higher yields, and simpler purification processes. google.com
Another key aspect of green chemistry is the use of greener solvents and catalysts. mdpi.com Research is ongoing to replace hazardous solvents with more benign alternatives and to develop recyclable catalysts to minimize waste. scilit.com The use of microwave irradiation and ultrasound are also being explored as ways to accelerate reactions and reduce energy consumption. mdpi.comnih.gov
| Green Chemistry Principle | Application in the context of this compound |
| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. primescholars.comchemrxiv.org |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or ionic liquids. mdpi.comscilit.com |
| Design for Energy Efficiency | Utilizing methods like microwave irradiation or ultrasound to reduce reaction times and energy consumption. mdpi.comnih.gov |
| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. acs.orgscilit.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
